4-Amino-3-hydroxybenzonitrile is a chemical compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 g/mol . The IUPAC name for this compound is 4-amino-3-hydroxybenzonitrile . It is also known by other names such as 4-amino-3-hydroxy-benzonitrile, 2-amino-5-cyanophenol, and others .
The molecular structure of 4-Amino-3-hydroxybenzonitrile consists of a benzene ring substituted with an amino group at the 4-position and a hydroxy group at the 3-position . The compound also has a nitrile group attached to the benzene ring . The InChI string representation of the molecule is InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,9H2
.
4-Amino-3-hydroxybenzonitrile is a solid compound . It has a boiling point of 314.1°C at 760 mmHg . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a topological polar surface area of 70 Ų .
4-Amino-3-hydroxybenzonitrile is an organic compound characterized by the molecular formula and a molecular weight of approximately 134.14 g/mol. This compound features both an amino group and a hydroxy group attached to a benzene ring, specifically at the 4 and 3 positions, respectively. It is primarily recognized for its role as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules .
4-Amino-3-hydroxybenzonitrile is classified as an aromatic amine and phenolic compound. It can be sourced from various chemical suppliers and is often produced through synthetic routes involving nitration and reduction processes . The compound is also associated with several synonyms, including 3-amino-4-hydroxybenzonitrile and 2-amino-4-cyanophenol .
The synthesis of 4-Amino-3-hydroxybenzonitrile typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions such as temperature and pressure, ensuring high yields and consistent quality. The use of automated systems for monitoring these parameters is common to enhance efficiency .
The molecular structure of 4-Amino-3-hydroxybenzonitrile can be represented using various structural formulas:
C1=CC(=C(C=C1C#N)N)O
ZEWCASRNRWXXSO-UHFFFAOYSA-N
These representations highlight the arrangement of atoms within the molecule, emphasizing the presence of the hydroxyl (-OH) and amino (-NH2) functional groups attached to the benzene ring .
4-Amino-3-hydroxybenzonitrile participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Amino-3-hydroxybenzonitrile involves its interaction with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes. This interaction can influence various biochemical pathways, making it relevant in biological research contexts . The precise mechanisms may vary depending on the application but often involve modulation of enzyme activity related to metabolic processes.
Relevant data indicates that careful handling is required due to its reactivity profile .
4-Amino-3-hydroxybenzonitrile has diverse applications across several fields:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, contributing significantly to advancements in chemical synthesis and biological research.
The catalytic reduction of 3-hydroxy-4-nitrobenzonitrile serves as the predominant industrial route for synthesizing 4-amino-3-hydroxybenzonitrile (CAS 55586-26-0). This transformation leverages transition metal catalysts under hydrogen pressure to achieve high-purity aminophenol derivatives essential for pharmaceutical applications. According to patent literature, palladium on carbon (Pd/C) systems demonstrate exceptional efficiency in this reduction, typically operating at 20-50 psi H₂ pressure in polar aprotic solvents like ethyl acetate or methanol. Under optimized conditions, these systems deliver yields exceeding 85% with minimal over-reduction byproducts [1] .
Comparative studies reveal that platinum oxide (PtO₂) catalysts offer superior chemoselectivity when reducible functional groups (e.g., cyano groups) are present. At mild temperatures (25-40°C), PtO₂ achieves near-quantitative conversion of the nitro group while preserving the nitrile functionality—a critical advantage for downstream applications. The reaction kinetics follow a pseudo-first-order model with respect to nitro compound concentration, as confirmed by in situ FTIR monitoring [1]. Catalyst recycling studies demonstrate that Pd/C maintains >90% activity for five consecutive runs when operated under oxygen-free conditions, highlighting its industrial viability. The table below summarizes key catalytic systems:
Table 1: Performance of Catalytic Systems in Nitro Reduction
Catalyst | H₂ Pressure (psi) | Temperature (°C) | Solvent | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
5% Pd/C | 30 | 50 | EtOAc | 92 | 98 |
PtO₂ | 50 | 25 | MeOH | 96 | >99 |
Raney Ni | 100 | 80 | EtOH | 78 | 85 |
Alternative transfer hydrogenation methodologies using ammonium formate as a hydrogen donor have emerged for oxygen-sensitive substrates. These systems employ palladium nanoparticles stabilized on alumina supports, enabling reductions at ambient temperature with 87-93% isolated yields. This approach eliminates high-pressure equipment requirements while maintaining excellent functional group tolerance toward the cyano and phenolic hydroxyl groups .
Reductive amination techniques enable the direct introduction of alkyl/aryl groups onto the amino functionality of 4-amino-3-hydroxybenzonitrile, expanding its utility as a synthetic intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) serves as the benchmark system for aryl isocyanate coupling, facilitating urea formation without competitive cyano reduction. This method achieves >90% conversion when stoichiometrically controlled at 0°C to room temperature [4].
Recent innovations include transfer hydrogenation amination using CpIr catalysts (Cp = pentamethylcyclopentadienyl) with ammonium formate as a dual nitrogen/hydrogen source. This system efficiently converts carbonyl precursors to primary amines under mild conditions (60°C, 6h), accommodating substrates containing acid-sensitive functional groups. Cobalt-rhodium heterobimetallic nanoparticles represent another advancement, enabling tandem reductive amination of aldehydes with nitroaromatics under 1 atm H₂ at 25°C—a process scalable to gram quantities with six reuse cycles without activity loss [4].
Table 2: Reductive Amination Methods for Benzonitrile Derivatives
Method | Reducing Agent | Conditions | Scope | Yield Range (%) |
---|---|---|---|---|
NaBH(OAc)₃ | DCE, 0°C-RT | Aryl isocyanates | 85-92 | |
Cp*Ir catalysis | HCOONH₄, 60°C | Aldehydes/ketones | 78-90 | |
Co-Rh nanoparticles (1% mol) | H₂ (1 atm), 25°C | Aldehydes + nitroarenes | 82-95 |
Critical to success is the protection-deprotection strategy for the phenolic hydroxyl group during N-alkylation. t-Butoxycarbonyl (BOC) protection prior to amination prevents quinone formation, with subsequent deprotection using trifluoroacetic acid in dichloromethane restoring the free phenol without compromising the nitrile group .
Solvent polarity profoundly influences both reaction rate and selectivity in the synthesis of 4-amino-3-hydroxybenzonitrile precursors. For the nucleophilic cyanation of halogenated anilines, binary solvent mixtures of N,N-dimethylformamide (DMF)/water (9:1) maximize conversion rates by balancing substrate solubility and cyanide nucleophilicity. This system achieves complete conversion of 4-bromo-2-aminophenol to 3-hydroxy-4-aminobenzonitrile at 80°C using stoichiometric CuCN [1].
Catalyst optimization studies demonstrate that bimetallic Pd-Pt systems (1:3 molar ratio) on activated carbon suppress dehalogenation side reactions during the hydrogenation of nitrophenol precursors. When operated in ethanol/acetic acid (95:5) at 40°C, these catalysts deliver 94% yield with <0.5% dehalogenated byproduct—a significant improvement over monometallic Pd (yield: 82%; dehalogenation: 8%). The acetic acid additive protonates the amine product, preventing catalyst poisoning via coordination to active sites [1] .
For large-scale operations (>100 kg), continuous flow hydrogenation in microreactor systems enhances mass transfer and thermal control. Employing Pt/Al₂O₃ catalysts in a supercritical CO₂ medium reduces reaction times from hours to minutes while eliminating organic solvent waste. This approach aligns with green chemistry principles by minimizing the E-factor (kg waste/kg product) to <5 compared to >15 in batch processes [4].
Industrial production of 4-amino-3-hydroxybenzonitrile has incorporated green chemistry principles to reduce environmental impact. The E-factor (environmental factor) analysis reveals that traditional batch synthesis generates 35 kg waste per kg product, primarily from metal salts and high-boiling solvents. Implementation of catalytic hydrogenation and solvent recovery systems has reduced this to 8 kg/kg—a 77% reduction [1] .
Process mass intensity (PMI) improvements focus on atom economy and solvent selection. The catalytic reduction route exhibits a PMI of 18 versus 42 for stoichiometric metal reductions (SnCl₂/HCl). Key advancements include:
Energy efficiency metrics demonstrate 40% reduction in energy consumption through microwave-assisted cyanation at 120°C for 10 minutes versus conventional 6-hour thermal heating. Life-cycle assessment confirms a carbon footprint reduction of 2.8 kg CO₂-eq per kg product when employing transfer hydrogenation instead of high-pressure H₂ methods .
Table 3: Green Chemistry Metrics for Production Methods
Parameter | Traditional Sn Reduction | Catalytic H₂ Route | Transfer Hydrogenation |
---|---|---|---|
E-factor (kg waste/kg product) | 35 | 8 | 5 |
PMI (total mass in/kg out) | 42 | 18 | 12 |
Energy (kWh/kg) | 120 | 75 | 50 |
Carbon Footprint (kg CO₂-eq/kg) | 15.2 | 8.7 | 5.9 |
The integration of continuous flow technology has enabled reaction telescoping, where the nitro reduction and subsequent urea formation occur in a single integrated reactor train. This eliminates intermediate isolation and reduces purification waste by 60% while maintaining 99.5% purity specifications required for pharmaceutical applications [1].
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